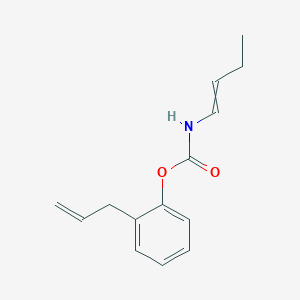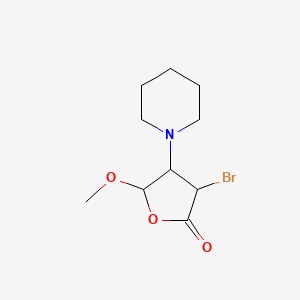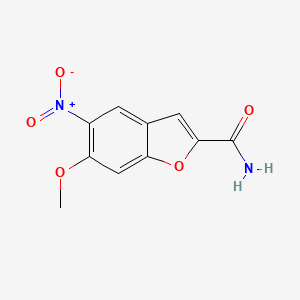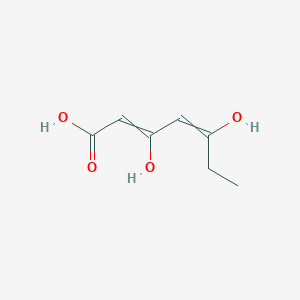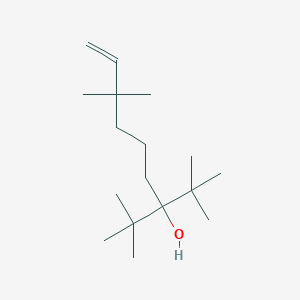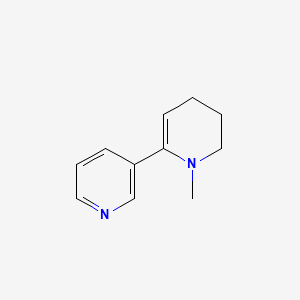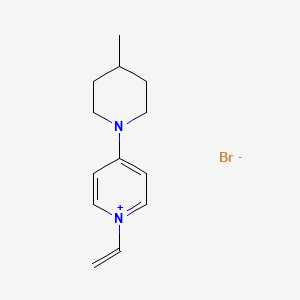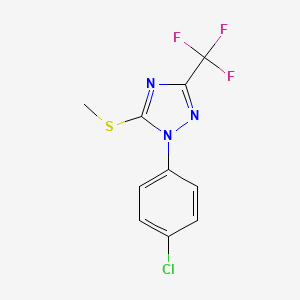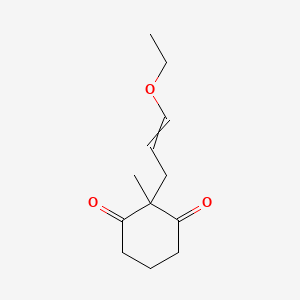
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a cyclohexane ring substituted with an ethoxyprop-2-en-1-yl group and two ketone functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione typically involves the reaction of a cyclohexane derivative with an ethoxyprop-2-en-1-yl precursor under specific conditions. One common method includes the use of a base-catalyzed aldol condensation followed by cyclization and oxidation steps. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium ethoxide (NaOEt) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Research may explore its potential as a therapeutic agent or its role in drug development.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to active sites or altering the conformation of target molecules, thereby influencing biochemical pathways. Specific pathways involved may include signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Methoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
- 2-(3-Propoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione
Uniqueness
2-(3-Ethoxyprop-2-en-1-yl)-2-methylcyclohexane-1,3-dione is unique due to its specific ethoxyprop-2-en-1-yl substitution, which may confer distinct chemical and physical properties compared to similar compounds
Properties
CAS No. |
87698-24-6 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
2-(3-ethoxyprop-2-enyl)-2-methylcyclohexane-1,3-dione |
InChI |
InChI=1S/C12H18O3/c1-3-15-9-5-8-12(2)10(13)6-4-7-11(12)14/h5,9H,3-4,6-8H2,1-2H3 |
InChI Key |
CECVTPKZGHFUAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC=CCC1(C(=O)CCCC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,6-Diphenyl[1,3]thiazolo[4,5-d]pyridazin-7(6H)-one](/img/structure/B14391199.png)
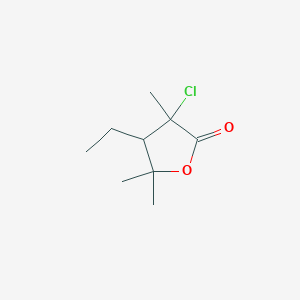
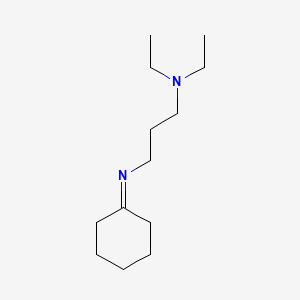
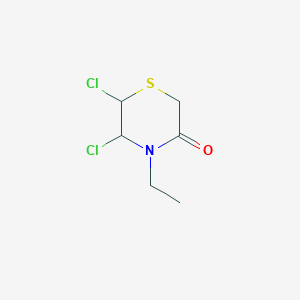
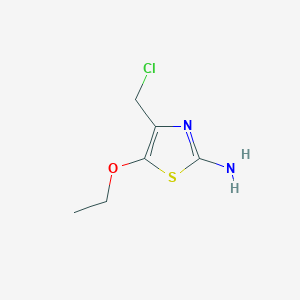
![3-[Diethyl(fluoro)silyl]-N-{3-[diethyl(fluoro)silyl]propyl}propan-1-amine](/img/structure/B14391239.png)
